molecular formula C9H9NS B13018921 3,5-Dimethylbenzo[d]isothiazole

3,5-Dimethylbenzo[d]isothiazole

Cat. No.: B13018921
M. Wt: 163.24 g/mol
InChI Key: MSIJMMGTNBZWQC-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms in a 1,2-relationship imparts unique chemical properties to the compound, making it valuable in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzo[d]isothiazole typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks . One common method includes the condensation of thiohydroxylamine with a suitable aromatic precursor. Another approach involves metal-catalyzed transannulation reactions, such as the Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .

Industrial Production Methods: Industrial production of benzo[d]isothiazoles often employs scalable methods such as metal-catalyzed cross-coupling reactions and direct C–H activation chemistry. These methods allow for the efficient and high-yield production of the compound, making it accessible for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzo[d]isothiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .

Scientific Research Applications

3,5-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylbenzo[d]isothiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in a 1,2-relationship. This configuration imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3,5-dimethyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)7(2)10-11-9/h3-5H,1-2H3

InChI Key

MSIJMMGTNBZWQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2C

Origin of Product

United States

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